molecular formula C11H13NO2 B13560876 3-(2,3-Dimethoxyphenyl)propanenitrile CAS No. 43014-33-1

3-(2,3-Dimethoxyphenyl)propanenitrile

Cat. No.: B13560876
CAS No.: 43014-33-1
M. Wt: 191.23 g/mol
InChI Key: MJUYKALIYNFWPF-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)propanenitrile typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable nitrile source. One common method is the Knoevenagel condensation reaction, where 2,3-dimethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)propanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUYKALIYNFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700684
Record name 3-(2,3-Dimethoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43014-33-1
Record name 3-(2,3-Dimethoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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